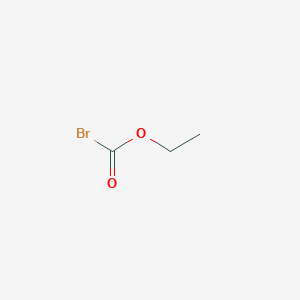![molecular formula C18H24N2O4 B15249222 N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide](/img/structure/B15249222.png)
N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(S)-(1-(1,3-dioxoisoindolin-2-yl)-3-methylbutan-2-yl)carbamate: is a compound that features a tert-butyl carbamate group. This compound is often used in organic synthesis, particularly in the protection of amines. The tert-butyl group is known for its stability and resistance to various reaction conditions, making it a valuable protecting group in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(S)-(1-(1,3-dioxoisoindolin-2-yl)-3-methylbutan-2-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves similar methods but on a larger scale. The use of flow microreactor systems has been developed to improve the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl carbamates can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl group.
Substitution: Substitution reactions involving tert-butyl carbamates often occur at the carbamate nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Palladium catalysts, cesium carbonate (Cs2CO3), 1,4-dioxane as solvent.
Major Products:
Oxidation: Typically yields oxidized derivatives of the carbamate.
Reduction: Produces the corresponding amine.
Substitution: Results in N-Boc-protected derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl carbamates are widely used as protecting groups in peptide synthesis and other organic syntheses due to their stability and ease of removal under acidic conditions .
Biology and Medicine: In biological research, tert-butyl carbamates are used to protect amine groups in various biomolecules, facilitating the study of complex biochemical pathways without interference from reactive amines .
Industry: Industrially, tert-butyl carbamates are used in the synthesis of pharmaceuticals and agrochemicals. They are also employed in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism by which tert-butyl carbamates exert their effects involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine. This process involves protonation of the carbamate, followed by loss of the tert-butyl cation and decarboxylation to yield the free amine .
Vergleich Mit ähnlichen Verbindungen
- Benzyl carbamate
- tert-Butyl carbazate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness: tert-Butyl(S)-(1-(1,3-dioxoisoindolin-2-yl)-3-methylbutan-2-yl)carbamate is unique due to its specific structure that combines the stability of the tert-butyl group with the reactivity of the carbamate linkage. This makes it particularly useful in synthetic chemistry for protecting amine groups under a variety of conditions .
Eigenschaften
Molekularformel |
C18H24N2O4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3-methylbutan-2-yl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-11(2)14(19-17(23)24-18(3,4)5)10-20-15(21)12-8-6-7-9-13(12)16(20)22/h6-9,11,14H,10H2,1-5H3,(H,19,23)/t14-/m1/s1 |
InChI-Schlüssel |
WFHCPSYWHVHJPZ-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)[C@@H](CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




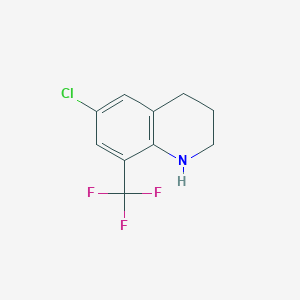
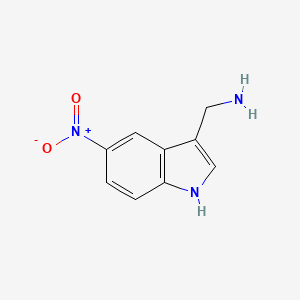
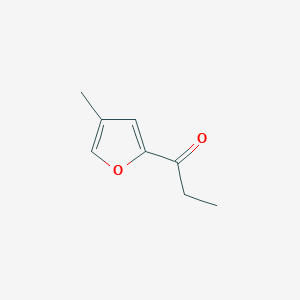
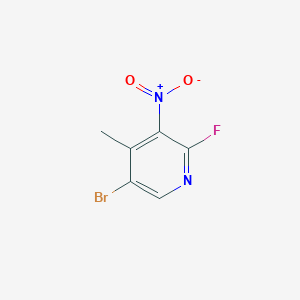
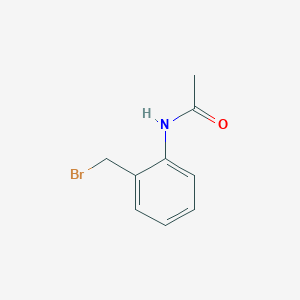
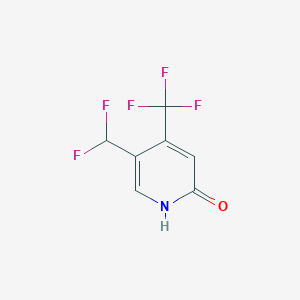
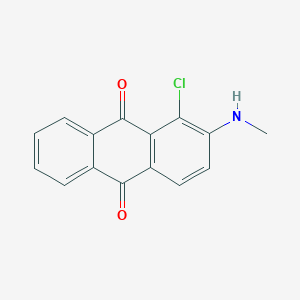
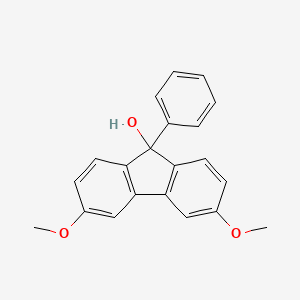
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)

